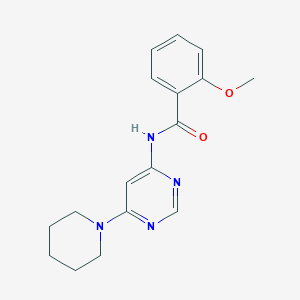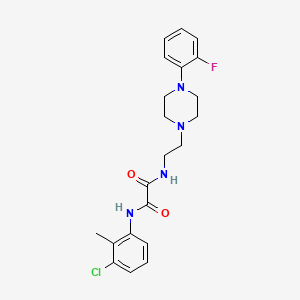![molecular formula C17H22ClN3O3S2 B2720767 4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189913-54-9](/img/structure/B2720767.png)
4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE” is a chemical compound with the molecular formula C7H11N3S and a molecular weight of 169.25 . It’s also known as “4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide” with a molecular formula of C6H10BrN3S and a molecular weight of 236.13 .
Synthesis Analysis
The synthesis of “5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE” can be achieved from 1-Methyl-4-piperidone and Cyanamide .Physical And Chemical Properties Analysis
The boiling point of “5-METHYL-4,5,6,7-TETRAHYDRO [1,3]THIAZOLO [5,4-C]PYRIDIN-2-AMINE” is predicted to be 315.5±32.0 °C, and its density is predicted to be 1.279±0.06 g/cm3 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity A study on the bromination and diazo-coupling of pyridinethiones, leading to the synthesis of isothiazolopyridines and related compounds, demonstrates the interest in developing efficient synthetic routes for compounds with complex heterocyclic structures. Such methodologies could be applicable for synthesizing variants including the compound of interest, highlighting the importance of advanced synthetic techniques in medicinal chemistry and drug development (Youssef, Azab, & Youssef, 2012).
Biological Activities and Therapeutic Potentials Compounds with similar structural features have been studied for their biological activities. For instance, the antimicrobial and antitumor activities of enaminones and their derivatives, which share structural similarities with the compound , have been investigated. This research underscores the potential of such compounds in developing new therapeutic agents with specific biological activities (Riyadh, 2011).
Mechanistic Insights and Molecular Interactions The study of the reactivity of aminocyanopyrazoles and the mitochondrial reductive function of some benzamide compounds offers insight into the mechanistic aspects of molecular interactions. Such research can shed light on how modifications to the molecular structure, such as the introduction of isopropylsulfonyl groups, may influence biological activity and therapeutic efficacy (Bellili et al., 2022).
Antipsychotic and Neurological Applications Further research into heterocyclic carboxamides as potential antipsychotic agents indicates the broader interest in developing new treatments for neurological conditions. The evaluation of similar compounds for their binding to neurotransmitter receptors and their ability to antagonize specific behavioral responses in animal models points to the potential utility of the compound in neurological research and therapy (Norman et al., 1996).
Safety and Hazards
properties
IUPAC Name |
N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2.ClH/c1-11(2)25(22,23)13-6-4-12(5-7-13)16(21)19-17-18-14-8-9-20(3)10-15(14)24-17;/h4-7,11H,8-10H2,1-3H3,(H,18,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAREFIEPFRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isopropylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B2720684.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)



![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)

![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)

![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)

